(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound that belongs to the class of benzofurans This compound is characterized by a methoxy group at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2,3-dihydrobenzofuran: Lacks the amine group, making it less versatile in terms of chemical reactivity.
2,3-Dihydrobenzofuran-3-amine: Lacks the methoxy group, which may affect its biological activity and chemical properties.
7-Hydroxy-2,3-dihydrobenzofuran-3-amine: The hydroxyl group can participate in different types of reactions compared to the methoxy group.
Uniqueness
(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m1/s1 |
InChI Key |
VXCOSBXVTCJRSD-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OC[C@H]2N |
Canonical SMILES |
COC1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.